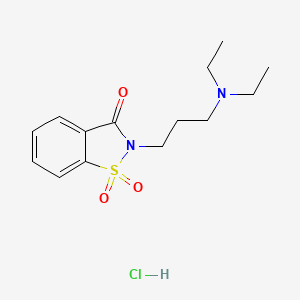
9-Ethyl-4,6-dimethoxy-7,8-dihydrotetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-4,6-dimethoxy-7,8-dihydrotetracene-5,12-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-4,6-dimethoxy-7,8-dihydrotetracene-5,12-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups such as ketones and ethers.
Condensation Reactions: These reactions involve the combination of smaller molecules to form larger, more complex structures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-4,6-dimethoxy-7,8-dihydrotetracene-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones and other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄
Properties
CAS No. |
78757-88-7 |
|---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
9-ethyl-4,6-dimethoxy-7,8-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C22H20O4/c1-4-12-8-9-14-13(10-12)11-16-19(22(14)26-3)21(24)18-15(20(16)23)6-5-7-17(18)25-2/h5-7,10-11H,4,8-9H2,1-3H3 |
InChI Key |
YIZBSDSJISRZOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC3=C(C(=C2CC1)OC)C(=O)C4=C(C3=O)C=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



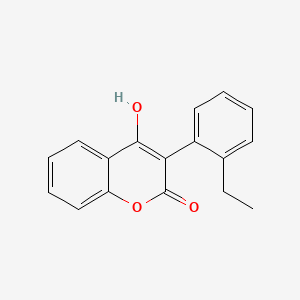
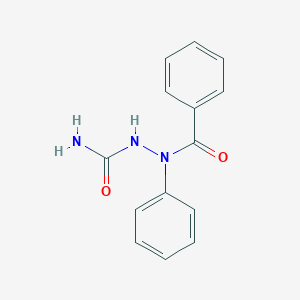
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
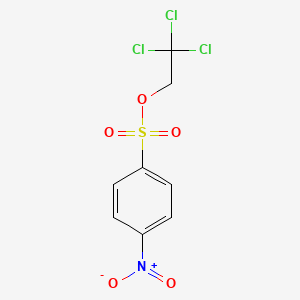

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
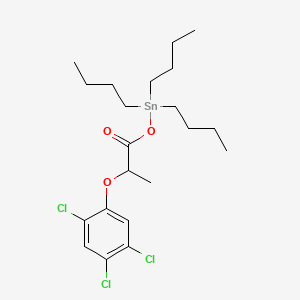
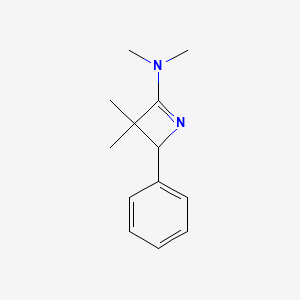

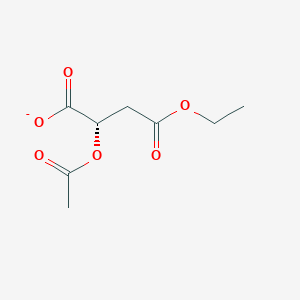
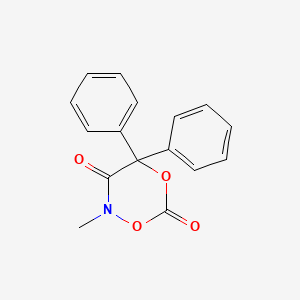
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
